molecular formula C21H32N2O5S B13762264 Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- CAS No. 65907-32-6

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

Cat. No.: B13762264
CAS No.: 65907-32-6
M. Wt: 424.6 g/mol
InChI Key: WFWZHEUYUFPXRQ-UHFFFAOYSA-N
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Description

The compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- (hereafter referred to as Compound A) is a benzofuran derivative with a complex substituent at the 7-position. Its structure comprises:

  • A 2,3-dihydrobenzofuran core with two methyl groups at the 2-position.
  • A functionalized side chain at the 7-position: N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy.

This substituent includes a heptyloxycarbonyl group (C7H15O–), methyl carbamoyl, and a thioamide linkage.

Properties

CAS No.

65907-32-6

Molecular Formula

C21H32N2O5S

Molecular Weight

424.6 g/mol

IUPAC Name

heptyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C21H32N2O5S/c1-6-7-8-9-10-14-26-19(24)22(4)29-23(5)20(25)27-17-13-11-12-16-15-21(2,3)28-18(16)17/h11-13H,6-10,14-15H2,1-5H3

InChI Key

WFWZHEUYUFPXRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core: 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran

The foundational step in the preparation of the target compound is the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran , which serves as the key intermediate. This compound is also known as 7-hydroxy-2,2-dimethylcoumaran and is commonly prepared via catalytic cyclization of alkenylpyrocatechols.

  • Starting Materials : The primary precursors are 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) and 3-methallyl-1,2-dihydroxybenzene (methallylpyrocatechol) . These catechol derivatives undergo intramolecular cyclization to form the benzofuran ring system.

  • Catalytic Cyclization : The process involves heating the mixture of isobutenylpyrocatechol and methallylpyrocatechol in the presence of an organic sulfonic acid catalyst, such as benzenesulfonic acid, to promote cyclization and isomerization at moderate temperatures (typically 60–200 °C, preferably 80–150 °C).

  • Reaction Conditions : The reaction is generally conducted in an organic solvent like toluene under reflux for about 30 minutes to a few hours. After completion, the reaction mixture is neutralized with sodium bicarbonate, and the product is isolated by phase separation and filtration.

  • Yields and Purity : This method yields 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in high yield (approximately 95%) with good purity, suitable for further functionalization.

Preparation of Alkenylpyrocatechol Precursors

  • Methallylpyrocatechol is prepared by thermal isomerization of ortho-methallyloxyphenol at 150–250 °C, often diluted with a solvent to moderate reaction conditions.

  • Isobutenylpyrocatechol can be obtained by prolonged heating of methallylpyrocatechol in bulk, preferably in contact with a metal surface to facilitate isomerization, followed by removal of unreacted methallylpyrocatechol.

Functionalization to Introduce the N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy Substituent

While direct literature on the exact preparation of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- is limited, related carbamoyloxy and aminothio functionalizations on benzofuran derivatives are typically achieved via:

  • Carbamoylation Reactions : Introduction of carbamoyloxy groups at the 7-position hydroxy group via reaction with carbamoyl chlorides or carbamates under controlled conditions.

  • Aminothio Substitution : Attachment of the N-methyl-N-heptyloxycarbonylaminothio moiety likely involves coupling reactions with appropriate thiocarbamate or thiourea derivatives, possibly using activating agents or catalysts to form the thioester or thiocarbamate linkage.

  • Protecting Group Strategies : Given the multifunctional nature of the substituents, protecting groups may be employed on reactive sites during intermediate steps to ensure selectivity and prevent side reactions.

Summary Table of Key Reaction Parameters

Step Starting Material(s) Catalyst/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization to Benzofuran Isobutenylpyrocatechol + Methallylpyrocatechol Benzenesulfonic acid in toluene 80–150 30 min – 2 h ~95 Organic sulfonic acid catalyzes cyclization
Isomerization to Methallylpyrocatechol Ortho-methallyloxyphenol Thermal isomerization (solvent diluted) 150–250 Variable - Precursor preparation
Isomerization to Isobutenylpyrocatechol Methallylpyrocatechol Prolonged heating, metal surface 150–250 Hours - Followed by purification
Carbamoyloxy and Aminothio Functionalization 7-Hydroxybenzofuran derivative Carbamoyl chlorides, thiocarbamate reagents Ambient to reflux Hours Variable Multi-step functionalization with protecting groups

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Core Structure 7-Position Substituent Molecular Formula Molecular Weight (g/mol) Primary Use
Compound A (Target) 2,3-Dihydro-2,2-dimethylbenzofuran N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy C23H33N2O5S ~473.6* Presumed insecticide
Furathiocarb 2,3-Dihydro-2,2-dimethylbenzofuran N-(N-methyl-N-butoxycarbonylaminothio)-N-methylcarbamoyloxy C18H27N2O5S 391.5 Insecticide/Nematicide
Carbofuran 2,3-Dihydro-2,2-dimethylbenzofuran Methylcarbamate C12H15NO3 221.3 Insecticide
2,3-Dihydro-2,2,7-trimethylbenzofuran 2,3-Dihydro-2,2-dimethylbenzofuran Methyl group C11H14O 162.2 Research chemical
7-Methoxy-2-methylbenzofuran Benzofuran Methoxy and methyl groups C10H10O2 162.2 Synthetic intermediate

*Estimated based on substituent differences from furathiocarb.

Key Observations:

Substituent Complexity: Compound A’s heptyloxycarbonylaminothio group distinguishes it from shorter-chain analogs like furathiocarb (butoxy) and simpler derivatives like carbofuran (methylcarbamate) .

Biological Activity : Carbofuran and furathiocarb act as acetylcholinesterase inhibitors, a common pesticidal mechanism. The thioamide and carbamoyl groups in Compound A suggest similar neurotoxic activity .

Spectral and Physicochemical Properties

Table 2: Comparative Spectral Data
Property Compound A (Predicted) Furathiocarb Carbofuran
IR Spectrum ~1740 cm<sup>-1</sup> (C=O stretch) 1745 cm<sup>-1</sup> 1700 cm<sup>-1</sup> (carbamate)
NMR (¹H) δ 0.8–1.5 (heptyl CH2) δ 0.9 (butyl CH3) δ 3.7 (OCH3)
Molecular Weight ~473.6 391.5 221.3

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific compound of interest, Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-heptyloxycarbonylaminothio)-N-methylcarbamoyloxy)- , presents a unique structure that may enhance its biological efficacy. This article synthesizes current research findings on the biological activity of this compound.

Overview of Benzofuran Derivatives

Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. Their structural versatility allows for modifications that can significantly influence their biological properties. Recent studies have demonstrated that benzofuran derivatives exhibit a range of pharmacological activities:

  • Antimicrobial : Effective against various pathogens.
  • Antitumor : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Analgesic : Pain relief properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, a series of synthesized benzofuran derivatives were tested against Mycobacterium tuberculosis (M. tuberculosis) and showed promising results with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL . The presence of hydroxyl groups at specific positions on the benzofuran ring was critical for enhancing antimicrobial activity.

CompoundMIC (µg/mL)Pathogen
Compound 38M. tuberculosis
Compound 42M. tuberculosis
Compound 63.12M. tuberculosis

Antitumor Activity

The antitumor activity of benzofuran derivatives has also been extensively studied. A recent review indicated that certain derivatives exhibited IC50 values as low as 0.06 µM against various cancer cell lines, showcasing their potential as anticancer agents . For example, compounds with methoxy substitutions at specific positions on the benzofuran ring demonstrated enhanced antiproliferative effects compared to their unsubstituted counterparts.

CompoundIC50 (µM)Cell Line
Compound 220.08A549
Compound 250.06ME-180

Study on Antitubercular Activity

A study conducted by Yempala et al. synthesized a series of benzofurobenzofurans and evaluated their antimycobacterial activity against M. tuberculosis H37Rv strains. Among the synthesized compounds, one exhibited an MIC of 3.12 µg/mL with low cytotoxicity towards mammalian cells . This indicates the potential for developing effective antitubercular agents based on the benzofuran scaffold.

Molecular Docking Studies

Molecular docking simulations have been employed to understand the interactions between benzofuran derivatives and target proteins involved in disease mechanisms. For example, compound interactions with α/β tubulin revealed significant binding affinities, suggesting a mechanism through which these compounds could exert their antitumor effects .

Q & A

What are the key challenges in synthesizing this benzofuran derivative, and what methodologies are recommended for introducing the thio-carbamoyloxy substituent?

Basic Research Question
The synthesis of the compound requires precise functionalization at the 7-position of the benzofuran core. The thio-carbamoyloxy group introduces steric and electronic challenges due to its bulky N-methyl-N-heptyloxycarbonylaminothio moiety.
Methodological Answer :

  • Stepwise Functionalization : Begin with the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (CAS 30590-60-4, ) as the precursor. Use Mitsunobu conditions or nucleophilic aromatic substitution to introduce the carbamoyloxy group.
  • Thiolation : Employ thiophosgene or Lawesson’s reagent to convert the carbonyl to a thioester. Ensure anhydrous conditions to avoid hydrolysis.
  • Protection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis.
  • Validation : Confirm intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) (see for analogous protocols).

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

Advanced Research Question
Discrepancies in NMR data may arise from solvent effects, tautomerism, or impurities.
Methodological Answer :

  • Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl3_3 at consistent temperatures (e.g., 25°C).
  • Reference Compounds : Compare with structurally similar benzofurans (e.g., 2,3-dihydro-2-methylbenzofuran, CAS 1746-11-8, ).
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and cross-validate experimental data ( used similar approaches for docking studies).

What are the thermal stability and decomposition profiles of this compound under varying experimental conditions?

Basic Research Question
Thermal stability is critical for storage and reaction planning.
Methodological Answer :

  • TGA/DSC Analysis : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition temperatures (see NIST data for related compounds in ).
  • Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) for decomposition.
  • Stability in Solution : Monitor via HPLC () in solvents like DMF or THF at 25–60°C.

How does the thio-carbamoyloxy substituent influence the compound’s binding affinity in molecular docking studies?

Advanced Research Question
The substituent’s electronic and steric properties may modulate interactions with biological targets.
Methodological Answer :

  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite. Parameterize the sulfur atom’s partial charges using RESP/ESP derived from quantum mechanics.
  • Comparative Analysis : Compare with oxygen-carbamate analogs (e.g., carbofuran derivatives, ) to assess sulfur’s impact on binding.
  • MD Simulations : Run 100-ns molecular dynamics simulations to evaluate stability of ligand-protein complexes (as in ).

What are the metabolic pathways of this compound in biological systems, and how do they compare to carbofuran?

Advanced Research Question
The heptyloxycarbonyl group may alter metabolic resistance compared to shorter-chain analogs.
Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
  • Comparative Data : Reference carbofuran’s known metabolism (hydrolysis to 2,3-dihydro-2,2-dimethyl-7-benzofuranol, ) to identify structural resilience.

What strategies are effective for optimizing enantiomeric purity during synthesis?

Basic Research Question
Chiral centers in the carbamoyloxy group demand enantioselective synthesis.
Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams for asymmetric induction.
  • Catalytic Asymmetric Synthesis : Employ Sharpless epoxidation or organocatalytic methods (e.g., proline derivatives).
  • Analytical Chiral HPLC : Utilize Chiralpak AD-H or OD-H columns ( reported >99% ee via HPLC).

How can researchers detect and quantify this compound in environmental or biological matrices?

Advanced Research Question
Sensitivity is critical given its potential toxicity.
Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for environmental water; protein precipitation for plasma.
  • Detection : GC-MS (EI mode, m/z 162.2283 for core benzofuran, ) or LC-MS/MS (MRM transitions optimized for the carbamoyloxy fragment).
  • Validation : Follow FDA/ICH guidelines for LOD (≤1 ppb) and LOQ (≤5 ppb).

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